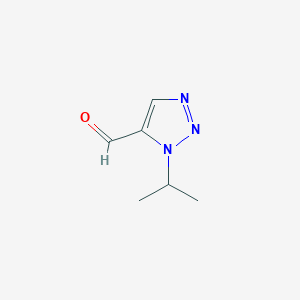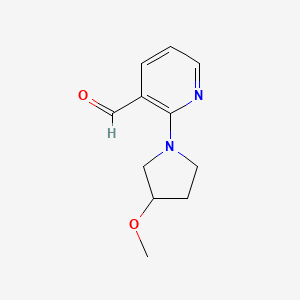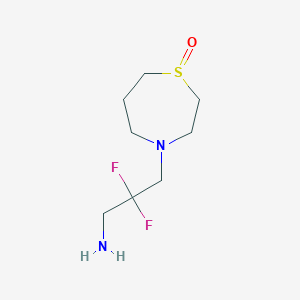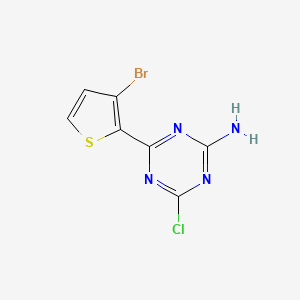
4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the 3-position and a triazine ring substituted with a chlorine atom at the 6-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:
Synthesis of 3-bromothiophene: This can be achieved by bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 4-(3-Bromothiophen-2-YL)-1,3,5-triazine: This step involves the cyclization of 3-bromothiophene with cyanuric chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Wirkmechanismus
The mechanism of action of 4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
In Materials Science: The compound’s electronic properties are utilized in the formation of conductive polymers and other materials, where it contributes to charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothiophene: A simpler analog that lacks the triazine ring.
6-Chloro-1,3,5-triazine-2-amine: A compound with a similar triazine core but without the thiophene ring.
4-(3-Bromothiophen-2-YL)-1,3,5-triazine: A closely related compound without the amine group at the 2-position.
Uniqueness
4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine is unique due to the combination of the bromothiophene and chlorotriazine moieties, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C7H4BrClN4S |
|---|---|
Molekulargewicht |
291.56 g/mol |
IUPAC-Name |
4-(3-bromothiophen-2-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4BrClN4S/c8-3-1-2-14-4(3)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI-Schlüssel |
BCLDTZCINKGAMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)C2=NC(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


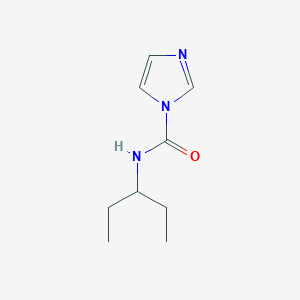


![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
